2-Benzyl-3-(3-fluorophenoxy)quinoxaline
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Overview
Description
2-Benzyl-3-(3-fluorophenoxy)quinoxaline is a chemical compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by the presence of a benzyl group and a 3-fluorophenoxy group attached to the quinoxaline core.
Scientific Research Applications
2-Benzyl-3-(3-fluorophenoxy)quinoxaline has a wide range of scientific research applications, including:
Medicinal Chemistry: Quinoxaline derivatives are known for their anticancer, antiviral, and antibacterial properties.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It can be used as a probe to study various biological processes and interactions due to its unique chemical structure.
Industrial Applications: The compound can be utilized in the synthesis of other complex molecules and as an intermediate in various chemical processes.
Mechanism of Action
While the specific mechanism of action for 2-Benzyl-3-(3-fluorophenoxy)quinoxaline is not mentioned in the retrieved papers, quinoxaline and its derivatives are known to demonstrate a wide range of biological activities . The widespread activity of quinoxaline derivatives can be associated with the generation of free radicals .
Future Directions
Quinoxaline and its derivatives have been the subject of extensive research due to their wide range of applications . Future research may focus on the development of newer synthetic strategies and novel methodologies to decorate the quinoxaline scaffold with proper functional groups . Additionally, further exploration of the biological activities of these compounds could lead to the development of new bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3-(3-fluorophenoxy)quinoxaline typically involves the condensation of appropriate benzyl and fluorophenoxy precursors with a quinoxaline core. One common method involves the use of a palladium-catalyzed cross-coupling reaction. For instance, allyl-3-chloroquinoxaline-2-ylamine can be reacted with terminal alkene and aromatic amine derivatives using a palladium acetate (Pd(OAc)2) catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity. The use of heterogeneous catalysts, such as phosphate-based fertilizers, can also be explored to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-3-(3-fluorophenoxy)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with oxidized functional groups.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with different nucleophiles.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a benzene ring fused to a pyrazine ring.
Pthalazine: A similar heterocyclic compound with a benzene ring fused to a pyridazine ring.
Quinazoline: Another related compound with a benzene ring fused to a pyrimidine ring.
Cinnoline: A heterocyclic compound with a benzene ring fused to a pyridazine ring.
Uniqueness
2-Benzyl-3-(3-fluorophenoxy)quinoxaline is unique due to the presence of both benzyl and fluorophenoxy groups, which impart distinct chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development. Additionally, the benzyl group can enhance the compound’s binding affinity to specific molecular targets, increasing its efficacy in various applications .
Properties
IUPAC Name |
2-benzyl-3-(3-fluorophenoxy)quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O/c22-16-9-6-10-17(14-16)25-21-20(13-15-7-2-1-3-8-15)23-18-11-4-5-12-19(18)24-21/h1-12,14H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJCXTJWHRYDFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2OC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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